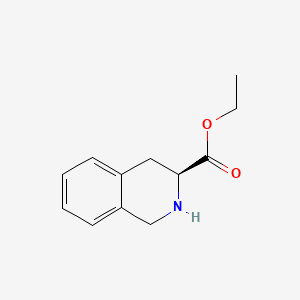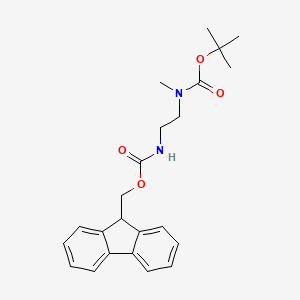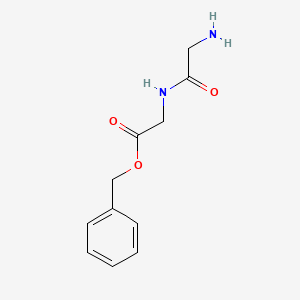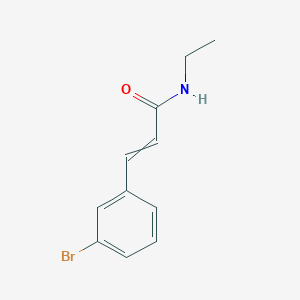
CINROMIDE
Overview
Description
CINROMIDE: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CINROMIDE can be achieved through several methods:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylacetic acid.
Amidation Reaction: The 3-bromophenylacetic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with ethylamine to form 3-(3-bromophenyl)-N-ethylacetamide.
Dehydration: The final step involves the dehydration of 3-(3-bromophenyl)-N-ethylacetamide using a dehydrating agent such as phosphorus oxychloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: CINROMIDE can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Phenyl derivatives with different functional groups.
Scientific Research Applications
CINROMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of CINROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylprop-2-enamide group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-N-ethylprop-2-enamide: Similar structure but with the bromine atom in the para position.
3-(3-chlorophenyl)-N-ethylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.
3-(3-bromophenyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
CINROMIDE is unique due to the specific positioning of the bromine atom and the ethylprop-2-enamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
3-(3-bromophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
LDCXGZCEMNMWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
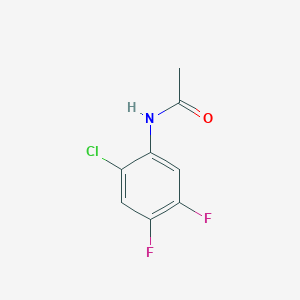
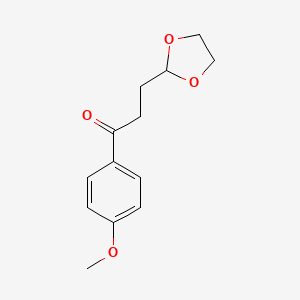


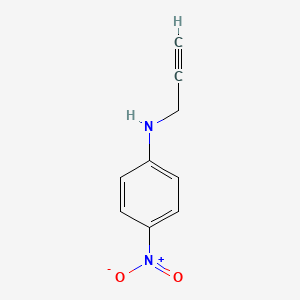
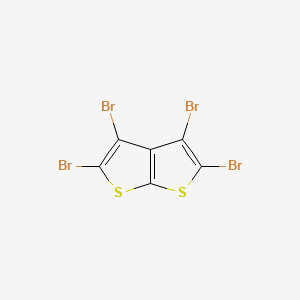
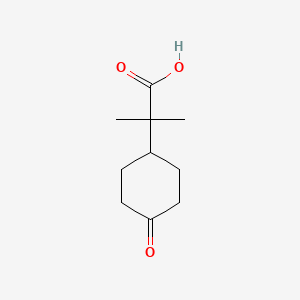
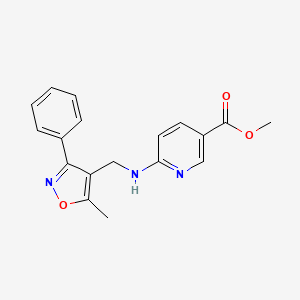
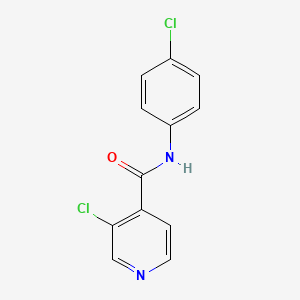
![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)

